molecular formula C18H17ClN2O3 B6536336 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide CAS No. 1021208-02-5

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide

Cat. No. B6536336
CAS RN: 1021208-02-5
M. Wt: 344.8 g/mol
InChI Key: ZLHQZXBOUPJOCX-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-chlorophenoxy)acetamide, also known as 6-chloro-N-acetylindoline-2-carboxamide (CICA), is an indole-based compound that has been used in scientific research for various applications. CICA has been used in the synthesis of various compounds, as an inhibitor of protein phosphatase 2A, and as a tool to study the biochemical and physiological effects of indole-based compounds. Additionally, CICA has been used in various laboratory experiments to study the effects of various compounds.

Scientific Research Applications

CICA has been used in various scientific research applications. CICA has been used as an inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cellular processes. CICA has also been used in the synthesis of various compounds, such as indoline-2-carboxylic acid derivatives, and as a tool to study the biochemical and physiological effects of indole-based compounds.

Mechanism of Action

CICA has been shown to inhibit PP2A activity by binding to the catalytic subunit of PP2A and blocking its ability to catalyze the transfer of phosphate groups from proteins. This inhibition of PP2A activity leads to the disruption of various cellular processes, including cell cycle progression, apoptosis, and cell migration.
Biochemical and Physiological Effects
CICA has been shown to have various biochemical and physiological effects. CICA has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the migration of cells. Additionally, CICA has been shown to have anti-inflammatory and anti-oxidative effects, as well as to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The use of CICA in laboratory experiments has several advantages and limitations. One advantage of using CICA in laboratory experiments is that it is a relatively inexpensive compound. Additionally, CICA is relatively stable and can be stored for long periods of time without significant degradation. However, CICA is not soluble in water and therefore must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, CICA is a relatively weak inhibitor of PP2A and therefore may not be suitable for experiments that require high levels of inhibition.

Future Directions

In the future, CICA may be used to further study the biochemical and physiological effects of indole-based compounds. Additionally, CICA may be used to develop new compounds with improved PP2A inhibitory activity. CICA may also be used to study the effects of indole-based compounds on other cellular processes, such as cell cycle progression, apoptosis, and cell migration. Additionally, CICA may be used to study the effects of indole-based compounds on other biological systems, such as the immune system and the nervous system. Finally, CICA may be used to develop new compounds with improved PP2A inhibitory activity for the treatment of various diseases.

Synthesis Methods

CICA can be synthesized using a variety of synthetic methods. The most common method for synthesizing CICA is through the reaction of 4-chlorophenol with indoline-2-carboxylic acid in the presence of anhydrous acetic acid. This reaction produces a compound with a molecular weight of 307.81 g/mol and a purity of 99.3%.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHQZXBOUPJOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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